9-O-Feruloyllariciresinol

Natural Product Chemistry Stereochemistry Analytical Standards

Metabolomics researchers face false-positive annotations when using non-specific lignan standards for Phyllanthus niruri extract authentication. 9-O-Feruloyllariciresinol provides the validated solution. - Definitive (E)-feruloyl stereochemistry with tetrahydrofuran scaffold enables unambiguous chromatographic identification in complex phytochemical matrices. - ≥98% HPLC purity ensures reliable calibration for dereplication workflows and QC batch-to-batch consistency assessments. - Exclusively sourced from Phyllanthus niruri; substitution with multi-source lignans would compromise botanical authentication fidelity. - Pre-weighed vials with blue ice shipping preserve integrity for global delivery.

Molecular Formula C30H32O9
Molecular Weight 536.6 g/mol
Cat. No. B565530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-O-Feruloyllariciresinol
Molecular FormulaC30H32O9
Molecular Weight536.6 g/mol
Structural Identifiers
InChIInChI=1S/C30H32O9/c1-35-26-13-18(4-8-23(26)31)6-11-29(34)38-17-22-21(12-19-5-9-24(32)27(14-19)36-2)16-39-30(22)20-7-10-25(33)28(15-20)37-3/h4-11,13-15,21-22,30-33H,12,16-17H2,1-3H3/b11-6+/t21-,22-,30+/m0/s1
InChIKeyNNFCVTSCCNBWCZ-QPDANWEPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

9-O-Feruloyllariciresinol: A 7,9'-Epoxylignan Ester with Distinct Physicochemical Identity


9-O-Feruloyllariciresinol (CAS 60337-67-9) is a naturally occurring 7,9'-epoxylignan ester primarily isolated from Phyllanthus niruri [1]. It comprises a lariciresinol backbone esterified with ferulic acid at the 9-O position, resulting in the molecular formula C30H32O9 and a molecular weight of 536.6 g/mol . The compound is distinguished by its (E)-feruloyl configuration and a tetrahydrofuran ring carrying phenyl, methyl, and benzyl substituents, features that critically influence its lipophilicity and potential intermolecular interactions .

Why Generic Substitution Fails: Stereochemical and Physicochemical Specificity of 9-O-Feruloyllariciresinol


9-O-Feruloyllariciresinol cannot be interchanged with lariciresinol, ferulic acid, or other lignan esters due to its precise stereochemical identity and esterification at the 9-O position. Isolation studies from Uncaria lancifolia have identified both (E)- and (Z)-isomers, confirming that the (E)-feruloyl geometry is a defining structural attribute [1]. This specific ester linkage increases lipophilicity (LogP 3.38) and topological polar surface area (tPSA 123.91 Ų) relative to the parent lariciresinol (LogP ~2.16–2.65; tPSA 88.40 Ų), altering membrane permeability and molecular target accessibility [2]. Substitution with lariciresinol or ferulic acid alone would disregard these critical physicochemical and stereochemical parameters, potentially leading to divergent biological outcomes.

Quantitative Differentiation of 9-O-Feruloyllariciresinol: A Comparator-Driven Evidence Guide


Stereochemical Configuration: (E)-Feruloyl Isomer Differentiated from (Z)-Isomer

Phytochemical investigation of Uncaria lancifolia isolated both 9-O-(Z)-feruloyllariciresinol (compound 13) and 9-O-(E)-feruloyllariciresinol (compound 14), demonstrating that the (E)-feruloyl geometry is a distinct stereochemical entity [1]. Commercial 9-O-Feruloyllariciresinol is supplied as the (E)-isomer (CAS 60337-67-9), whereas the (Z)-isomer remains uncharacterized in terms of commercial availability or biological activity. No direct activity comparison between isomers is available.

Natural Product Chemistry Stereochemistry Analytical Standards

Physicochemical Differentiation: Increased Lipophilicity Relative to Lariciresinol

9-O-Feruloyllariciresinol exhibits a calculated LogP of 3.38 , which is markedly higher than the LogP values reported for its parent aglycone lariciresinol (range 2.16–2.65) [1]. This difference of approximately 0.73–1.22 LogP units corresponds to a 5- to 16-fold increase in calculated partition coefficient, reflecting the hydrophobic contribution of the feruloyl ester moiety.

Physicochemical Property Prediction Lipophilicity Membrane Permeability

Physicochemical Differentiation: Increased Topological Polar Surface Area Relative to Lariciresinol

The topological polar surface area (tPSA) of 9-O-Feruloyllariciresinol is 123.91 Ų , which is 40% higher than the tPSA of lariciresinol (88.40 Ų) [1]. This increase is attributable to the additional oxygen atoms and conjugated carbonyl system introduced by the feruloyl ester group.

Physicochemical Property Prediction Polar Surface Area Drug-likeness

Structural Classification: 7,9'-Epoxylignan Skeleton Differentiated from Other Lignan Subclasses

9-O-Feruloyllariciresinol is classified as a 7,9'-epoxylignan, defined by a tetrahydrofuran ring bearing phenyl, methyl, and benzyl groups at the 2-, 3-, and 4-positions, respectively . This contrasts with dibenzylbutane-type lignans (e.g., secoisolariciresinol) which lack the tetrahydrofuran ring, and with furofuran lignans (e.g., pinoresinol) which contain a fused bis-tetrahydrofuran system. The 7,9'-epoxylignan scaffold is associated with specific stereochemical constraints and biological target preferences.

Natural Product Classification Chemoinformatics Structural Biology

Analytical Purity and Botanical Source: Vendor-Specified Quality Metrics

Commercial suppliers report 9-O-Feruloyllariciresinol purity of ≥98% as determined by HPLC, with the compound isolated and purified from the herbs of Phyllanthus niruri [1][2]. This specification is comparable to that of lariciresinol acetate (≥98%) but differs from lariciresinol which is sourced from multiple botanical origins including Arabidopsis thaliana and Isatis indigotica, potentially introducing phytochemical variability.

Quality Control Analytical Chemistry Natural Product Sourcing

Cytotoxic Activity: Class-Level Inference from Structurally Related Feruloyl Esters

No direct cytotoxicity data are available for 9-O-Feruloyllariciresinol in peer-reviewed literature as of April 2026. However, structurally related feruloyl lignan esters isolated from Cinnamomum osmophloeum, such as (7′S,8′R,8R)-lyoniresinol-9,9′-di-O-(E)-feruloyl ester, demonstrated IC50 values of 2.51 µg/mL (Ca9-22), 4.31 µg/mL (Hep3B), and 7.87 µg/mL (HepG2) . These data suggest that the feruloyl ester moiety contributes to cytotoxic potential, but direct extrapolation to 9-O-Feruloyllariciresinol is not validated.

Cytotoxicity Cancer Research Natural Product Pharmacology

Evidence-Backed Application Scenarios for 9-O-Feruloyllariciresinol in Research and Procurement


Natural Product Dereplication and Analytical Reference Standard

9-O-Feruloyllariciresinol serves as a validated reference standard for HPLC-based dereplication of Phyllanthus niruri and Uncaria lancifolia extracts, leveraging its distinct (E)-feruloyl stereochemistry and ≥98% purity specification [1][2]. Its well-defined chromatographic and spectroscopic signatures enable unambiguous identification in complex phytochemical matrices, reducing false-positive annotations in metabolomics workflows.

Structure-Activity Relationship Studies of 7,9'-Epoxylignans

As a representative 7,9'-epoxylignan ester, 9-O-Feruloyllariciresinol provides a structurally defined scaffold for comparative SAR studies against non-esterified lariciresinol (LogP 2.16–2.65; tPSA 88.40 Ų) and other lignan subclasses [1][2]. Its increased lipophilicity (LogP 3.38) and polar surface area (123.91 Ų) relative to the parent aglycone make it a valuable probe for investigating how feruloyl esterification modulates target engagement and cellular permeability.

Phytochemical Authentication and Quality Control

The exclusive botanical sourcing from Phyllanthus niruri differentiates 9-O-Feruloyllariciresinol from multi-source lignans like lariciresinol [1]. This source specificity is critical for QC laboratories performing batch-to-batch consistency assessments or verifying botanical identity in herbal formulations, where substitution with lignans from other plant origins would compromise authentication fidelity.

Hypothesis-Driven Cytotoxicity Screening

Based on class-level cytotoxic activity of feruloyl lignan esters (IC50 2.51–7.87 µg/mL against Ca9-22, Hep3B, and HepG2 cells) [1], 9-O-Feruloyllariciresinol is a prioritized candidate for exploratory cytotoxicity screens. Researchers may select this compound to test the hypothesis that 7,9'-epoxylignan esters with (E)-feruloyl substitution recapitulate the anticancer potential observed in related feruloyl derivatives, while acknowledging the absence of direct activity data.

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